Bienvenue dans la boutique en ligne BenchChem!

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a synthetic organic compound classified as a pyrazole-thiazole-furan carboxamide hybrid. Its molecular formula is C19H16N4O2S, and it has a molecular weight of 364.4 g/mol.

Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
CAS No. 1019103-20-8
Cat. No. B3201303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
CAS1019103-20-8
Molecular FormulaC19H16N4O2S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CO4
InChIInChI=1S/C19H16N4O2S/c1-12-5-7-14(8-6-12)15-11-26-19(20-15)23-17(10-13(2)22-23)21-18(24)16-4-3-9-25-16/h3-11H,1-2H3,(H,21,24)
InChIKeyBKIHPFLSEFEGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide (CAS 1019103-20-8) for Research Procurement


N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a synthetic organic compound classified as a pyrazole-thiazole-furan carboxamide hybrid. Its molecular formula is C19H16N4O2S, and it has a molecular weight of 364.4 g/mol . The compound belongs to a broader class of pyrazolothiazole carboxamides that have been patented as platelet-derived growth factor receptor (PDGFR) inhibitors, indicating a potential research application in oncology and vascular biology [1]. As a research chemical, it is typically offered with a purity of 95% .

Why Close Analogs Cannot Substitute for N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide in Rigorous Studies


Within the pyrazole-thiazole carboxamide class, minor structural modifications lead to significant shifts in target engagement and potency. For example, replacing the central furan-2-carboxamide moiety with a thiophene-2-carboxamide yields a compound (CAS 1019103-24-2) with reported differential cytotoxicity (MCF7 IC50: 3.79 µM, A549 IC50: 26 µM) , while the 5-bromo-furan analog (CAS 1019103-22-0) shows distinct ion channel activity (GIRK1/2 IC50: 2000 nM) [1]. These data demonstrate that the specific substitution pattern on the phenyl, thiazole, and carboxamide groups is critical. Therefore, simple in-class substitution without confirming identical biological profiles can lead to non-reproducible results, underscoring the need to procure the exact compound for consistent experimental outcomes.

Quantitative Differentiation Evidence for N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide


Carboxamide Pharmacophore: Furan vs. Thiophene Cytotoxicity Profile

The target compound's furan-2-carboxamide group provides a distinct hydrogen-bonding environment compared to its direct thiophene-2-carboxamide analog. The thiophene analog displays a measurable but unexceptional cytotoxicity profile, with a reported IC50 of 3.79 µM against MCF7 breast cancer cells and 26 µM against A549 lung cancer cells . While direct data for the furan analog is not publicly available, the difference in heteroatom (O vs. S) is known to alter electron distribution and target binding, suggesting a divergent potency and selectivity profile. This structural difference is a critical factor for SAR studies.

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Halogen Absence: Differentiating the Non-Brominated Scaffold from Its 5-Bromo Analog

The target compound lacks the bromine atom present in the 5-bromo-furan analog (CAS 1019103-22-0). This is a significant differentiating factor, as the brominated analog has been shown to inhibit the G protein-activated inward rectifier potassium channel 1/2 (GIRK1/2) with an IC50 of 2000 nM [1]. The absence of the heavy halogen in the target compound results in a smaller molecular weight (364.4 vs. 443.3 g/mol) and altered lipophilicity, which is likely to translate to a different selectivity profile across ion channels and kinases. This makes the non-brominated compound a distinct chemical tool for probing target engagement.

Ion Channel Modulation GIRK Channel Selectivity

Kinase Inhibition Potential Inferred from Pyrazolothiazole Carboxamide Patent Class

The core scaffold of the target compound, pyrazolothiazole carboxamide, is the subject of recent patent applications as a PDGFR inhibitor [1]. While the specific substitution pattern of the target compound (p-tolyl and furan-2-carboxamide) is not detailed in the patent's exemplary compounds, the class-level activity suggests it may engage the PDGFR kinase domain. Comparator molecules from related thiazole-pyrazole series have demonstrated CAIX inhibitory activity with IC50 values ranging from 0.071 to 0.902 µM [2], indicating the scaffold's potential for potent target engagement. This provides a strong rationale for investigating the target compound in kinase inhibition panels.

PDGFR Inhibition Anticancer Kinase Selectivity

Optimal Application Scenarios for Procuring N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide


Medicinal Chemistry SAR Studies on Pyrazole-Thiazole Carboxamide Kinase Inhibitors

Given the patented class of pyrazolothiazole carboxamides as PDGFR inhibitors [1], this compound is an ideal procurement candidate for structure-activity relationship (SAR) programs exploring the impact of furan-2-carboxamide substitution on kinase selectivity and potency. Its direct comparison with the thiophene-2-carboxamide analog (CAS 1019103-24-2) can elucidate the role of the heteroatom in target binding.

Pharmacological Profiling of GIRK Channel Modulation

As a non-brominated counterpart to the 5-bromo-furan analog, which is a known GIRK1/2 inhibitor (IC50 = 2000 nM) [2], this compound serves as a critical negative control. Procuring it alongside the brominated analog (CAS 1019103-22-0) allows for the direct assessment of how halogen substitution affects ion channel modulation and off-target liability.

Chemical Biology Probe for PDK1/PDHK1 Pathway Interrogation

Related thiazole carboxamide derivatives have been identified as PDK1 disruptors and modulators [3]. This compound's structural alignment with the Merck Sharp & Dohme Corp. patented series (WO2012036974) suggests it could be used to probe the PDK1/AKT signaling pathway in oncology research, particularly in metastatic cancer models where PDK1 is a validated target.

Quote Request

Request a Quote for N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.